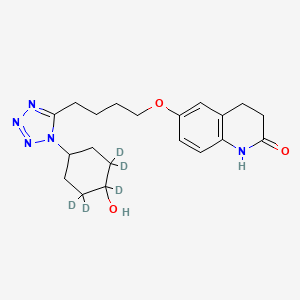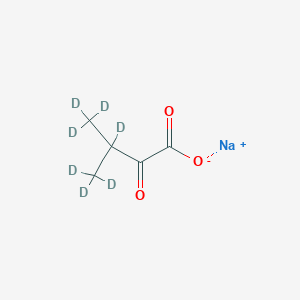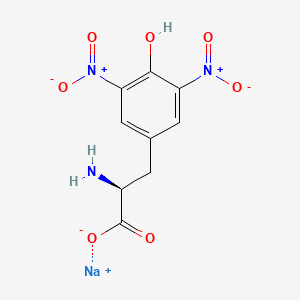
Sitafloxacin (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitafloxacin (hydrochloride) is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Sitafloxacin is marketed under the trade name Gracevit in Japan .
Métodos De Preparación
The synthesis of Sitafloxacin involves several steps, starting with 2,4,5-trifluoromethyl benzonitrile ethyl acetoacetic acid ethyl ester and 2,4,5-trifluoro-3-chlorobenzoyl ethyl acetate as starting materials. The synthetic route includes acidylation, esterification, substitution, cyclization, and deprotection reactions . The process is designed to be cost-effective, with high yield and purity, making it suitable for industrial production .
Análisis De Reacciones Químicas
Sitafloxacin undergoes various chemical reactions, including:
Oxidation: Sitafloxacin can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in Sitafloxacin, altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sitafloxacin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones in various chemical reactions.
Industry: Employed in the development of new antibacterial agents and formulations.
Mecanismo De Acción
Sitafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Sitafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparación Con Compuestos Similares
Sitafloxacin is compared with other fluoroquinolones such as ofloxacin, levofloxacin, and ciprofloxacin. While all these compounds share a similar mechanism of action, Sitafloxacin is noted for its higher potency against resistant bacterial strains and its broader spectrum of activity . This makes Sitafloxacin a valuable option in cases where other fluoroquinolones may be less effective.
Similar compounds include:
- Ofloxacin
- Levofloxacin
- Ciprofloxacin
- Moxifloxacin
Each of these compounds has unique properties and applications, but Sitafloxacin stands out due to its enhanced activity against a wider range of pathogens .
Propiedades
Fórmula molecular |
C19H19Cl2F2N3O3 |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13+;/m0./s1 |
Clave InChI |
RAVWIGVZRVPBHN-JJZGMWGRSA-N |
SMILES isomérico |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.Cl |
SMILES canónico |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)

![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)


![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)






